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Cat. No.: B12288178
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Executive Summary

(2-(Phenoxycarbonyl)phenyl)boronic acid (CAS: 2211934-51-7) is a specialized ortho-
substituted arylboronic acid that has emerged as a high-efficiency organocatalyst for the
Beckmann rearrangement.[1] Unlike traditional acid-mediated pathways requiring harsh
conditions, this catalyst enables the conversion of oximes to amides under ambient conditions,
leveraging a unique intramolecular B—O coordination.[1]

This guide details the "Gold Standard" synthesis pathway, prioritizing regiochemical fidelity and
functional group tolerance. We utilize a modular approach: esterification of a 2-halobenzoic
acid precursor followed by Palladium-catalyzed Miyaura borylation and controlled hydrolysis.[1]
This route avoids the pitfalls of direct boronic acid esterification, such as boroxine formation
and protodeboronation.[1]

Strategic Retrosynthesis

The synthesis is designed to install the sensitive boronic acid moiety after the formation of the
phenyl ester. This prevents the boronic acid from interfering with the esterification coupling
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reagents.

Retrosynthetic Logic:

Target: (2-(Phenoxycarbonyl)phenyl)boronic acid.[1]

Disconnection: Boron-Carbon bond.[1]

Precursor: Phenyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Bpin
intermediate).[1]

Starting Materials: 2-lodobenzoic acid and Phenol.[1]

Visualization: Synthesis Pathway[1]
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Caption: Modular synthesis pathway starting from 2-iodobenzoic acid, utilizing Miyaura
borylation and oxidative hydrolysis.

Detailed Experimental Protocol
Stage 1: Preparation of Phenyl 2-iodobenzoate

Objective: Form the phenyl ester linkage while preserving the aryl iodide for subsequent
borylation.

o Reagents: 2-lodobenzoic acid (1.0 equiv), Phenol (1.1 equiv), N,N'-Dicyclohexylcarbodiimide

(DCC, 1.1 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv).[1]

¢ Solvent: Anhydrous Dichloromethane (DCM).[1]
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Protocol:

Charge an oven-dried round-bottom flask with 2-iodobenzoic acid (24.8 g, 100 mmol) and
phenol (10.3 g, 110 mmol) in DCM (250 mL).

e Cool the reaction mixture to 0 °C in an ice bath.
e Add DMAP (1.22 g, 10 mmol).

e Add DCC (22.7 g, 110 mmol) portion-wise over 15 minutes. Note: A white precipitate
(dicyclohexylurea, DCU) will form immediately.[1]

» Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

o Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCI (2 x 100 mL), saturated
NaHCOs (2 x 100 mL), and brine.

» Dry over MgSOa, concentrate in vacuo, and purify via flash column chromatography
(Hexanes/EtOAc 95:5) to yield Phenyl 2-iodobenzoate as a white solid/oil.[1]

Stage 2: Miyaura Borylation (Formation of Bpin Ester)

Objective: Install the boron moiety using a Palladium-catalyzed cross-coupling.[1]
e Reagents: Phenyl 2-iodobenzoate (1.0 equiv), Bis(pinacolato)diboron (
, 1.1 equiv), Pd(dppf)Cl2[1]-CH2Clz (0.03 equiv), Potassium Acetate (KOAc, 3.0 equiv).[1]
e Solvent: Anhydrous DMSO or 1,4-Dioxane.[1]
Protocol:
 In a glovebox or under Argon flow, combine Phenyl 2-iodobenzoate (16.2 g, 50 mmol),

(14.0 g, 55 mmol), KOAc (14.7 g, 150 mmol), and Pd(dppf)Cl> (1.2 g, 1.5 mmol) in a Schlenk
flask.

e Add degassed DMSO (150 mL).
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e Heat the mixture to 80 °C for 4—6 hours. Monitor by TLC or LC-MS for disappearance of the
iodide.[1]

o Workup: Cool to RT. Dilute with Ethyl Acetate (300 mL) and wash thoroughly with water (3 x
100 mL) to remove DMSO.[1] Wash with brine.[1]

e Dry over Na2SOa4 and concentrate.
 Purify via silica gel chromatography (Hexanes/EtOAc 90:10).

o Critical Checkpoint: Ensure the product is the Bpin ester and not the protodeboronated
byproduct (phenyl benzoate).

o Yield Target: >85%.

Stage 3: Deprotection to (2-
(Phenoxycarbonyl)phenyl)boronic acid

Objective: Hydrolyze the pinacol ester without hydrolyzing the phenyl ester.[1] Standard basic
hydrolysis (NaOH) is forbidden here as it will cleave the phenoxy group.[1] We use the mild
oxidative cleavage method.[1]

» Reagents: Sodium Periodate (NalO4, 3.0 equiv), Ammonium Acetate (NHsOAc, 3.0 equiv).[1]
e Solvent: Acetone / Water (1:1).[1]

Protocol:

Dissolve Phenyl 2-(Bpin)benzoate (10 mmol) in Acetone (50 mL) and Water (50 mL).

Add NH4OAc (2.3 g, 30 mmol) and NalOa4 (6.4 g, 30 mmol).

Stir vigorously at Room Temperature for 12—24 hours. The reaction mixture may become
cloudy.[1]

Workup: Filter any insoluble solids. Evaporate the acetone under reduced pressure.

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
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e Wash the combined organics with dilute sodium thiosulfate (to remove excess iodine

species) and then brine.

e Dry over Na2SOa4 and concentrate to a minimum volume.

o Crystallization: Precipitate the product by adding Hexanes or Pentane.[1] Filter the white

solid.[1]

o Final Product: (2-(Phenoxycarbonyl)phenyl)boronic acid.[1][2]

Analytical Data & Validation

To ensure the integrity of the synthesized catalyst, compare your data against these expected

values.

Metric

Expected Value /
Observation

Diagnostic Feature

Physical State

White powder or crystals

Melting Point: ~150-152 °C

1H NMR (CDCI3/DMSO-ds)

7.1-8.2 ppm (Aromatic region)

Look for 9 aromatic protons (4
from benzoic part, 5 from

phenoxy).[1]

Confirm tricoordinate boron;

1B NMR ~30 ppm (Broad singlet) absence of sharp Bpin peak
(~31-34 ppm).[1]
M s Boronic acids often fly as
ass Spec _ ;
P [M-H]" or dimer peaks boroxines (trimers) in MS.[1]
Ensure absence of phenyl
Purity Check HPLC > 95% benzoate (protodeboronation

impurity).

Mechanistic Context: Why This Molecule?

The (2-(Phenoxycarbonyl)phenyl)boronic acid is not just a reagent; it is a bifunctional

catalyst.[1] In the Beckmann rearrangement, the boron atom acts as a Lewis acid to activate
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the oxime hydroxyl group, while the ortho-phenoxycarbonyl group acts as an internal Lewis
base or nucleophile, facilitating the rearrangement via a cyclic intermediate.[1]

Catalytic Activation Cycle

The diagram below illustrates the active role of the boronic acid moiety.

Catalyst: Substrate:

Oxime (R-C=N-OH)

(2-(Phenoxycarbonyl)
phenyl)boronic acid

+ Oxime
-H20

Active Complex:

Regeneration .
9 Boronate Ester Formation

B-O Activation

Beckmann Rearrangement
(Migration of R group)

Product:
Amide

Click to download full resolution via product page

Caption: The boronic acid forms a transient covalent bond with the oxime, lowering the
activation energy for the rearrangement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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